molecular formula C9H11NO2 B1595505 Isopropyl nicotinate CAS No. 553-60-6

Isopropyl nicotinate

Cat. No.: B1595505
CAS No.: 553-60-6
M. Wt: 165.19 g/mol
InChI Key: VSRSQDMWBSKNSF-UHFFFAOYSA-N
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Description

Isopropyl nicotinate (CAS RN: 553-60-6) is an ester derivative of nicotinic acid (vitamin B3). Its molecular formula is C₉H₁₁NO₂, with a molecular weight of 165.19 g/mol and a boiling point of 131°C at 27 Torr . It is also known by synonyms such as nicotinic acid isopropyl ester and 3-pyridinecarboxylic acid 1-methylethyl ester. This compound is used in flavoring agents, pharmaceuticals, and industrial applications due to its moderate lipophilicity and metabolic stability .

Properties

IUPAC Name

propan-2-yl pyridine-3-carboxylate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H11NO2/c1-7(2)12-9(11)8-4-3-5-10-6-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSRSQDMWBSKNSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060285
Record name 3-Pyridinecarboxylic acid, 1-methylethyl ester
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Molecular Weight

165.19 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

553-60-6
Record name Isopropyl nicotinate
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Record name Isopropyl nicotinate
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Record name Isopropyl nicotinate
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Record name 3-Pyridinecarboxylic acid, 1-methylethyl ester
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Record name Isopropyl nicotinate
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Record name ISOPROPYL NICOTINATE
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Preparation Methods

Esterification of Nicotinic Acid with Isopropanol

The primary and most widely used method for preparing isopropyl nicotinate is the esterification reaction between nicotinic acid and isopropanol.

Reaction Overview:

$$
\text{Nicotinic Acid} + \text{Isopropanol} \xrightarrow[\text{Reflux}]{\text{Acid Catalyst}} \text{this compound} + \text{Water}
$$

  • Catalysts: Strong acid catalysts such as sulfuric acid or hydrochloric acid are commonly used to facilitate the reaction.
  • Conditions: The reaction is typically carried out under reflux to ensure complete conversion.
  • Molar Ratios: An excess of the more volatile reactant (often isopropanol) is used to drive the reaction toward ester formation.
  • Purification: The product is purified by distillation or crystallization to achieve high purity.

Industrial Scale Adaptations:

  • Reaction parameters are optimized for yield and purity.
  • Continuous flow reactors are employed for efficient processing.
  • Advanced purification techniques such as distillation and crystallization are standard to ensure product quality.

Enzymatic Esterification with Lipase Catalysts

An alternative and environmentally friendly preparation method involves enzymatic catalysis using lipases, particularly Lipase B.

Process Details:

  • Temperature: Esterification is performed at moderate temperatures, typically 50–70°C (around 60°C preferred).
  • Reactant Ratios: The molar ratio of isopropanol to nicotinic acid is adjusted, with the more volatile alcohol in excess (ratios from 1.5:1 to 4:1 are common).
  • Catalyst: Lipase B immobilized on a support medium is used as a biocatalyst.
  • Water Removal: Water formed during esterification is removed continuously using pervaporation membranes (e.g., GFT acid-resistant membranes) to shift equilibrium toward ester formation.
  • Conversion Efficiency: Initial conversions of 70–80% can be increased to over 97% by repeated esterification and dehydration cycles.
  • Advantages: This method avoids strong acid catalysts, operates at lower temperatures, and reduces side reactions and corrosion issues.

Hydrolysis and Related Reactions (Contextual to Preparation)

While hydrolysis is a degradation pathway rather than a synthetic method, understanding it is important for controlling reaction conditions and product stability.

  • Acid-Catalyzed Hydrolysis: Under reflux with concentrated hydrochloric acid (5–12 M) for 24–72 hours, this compound hydrolyzes back to nicotinic acid and isopropanol.
  • Base-Catalyzed Hydrolysis: Produces sodium nicotinate and isopropanol.
  • Implications: Esterification conditions are carefully controlled to avoid hydrolysis during synthesis and storage.

Summary Table of Preparation Methods and Conditions

Preparation Method Reactants Catalyst/Enzyme Temperature (°C) Molar Ratio (Alcohol:Acid) Conversion/Yield (%) Notes
Acid-Catalyzed Esterification Nicotinic acid + Isopropanol Sulfuric acid/HCl Reflux (~80-100) Excess isopropanol High (optimized) Traditional method, requires acid catalyst
Enzymatic Esterification Nicotinic acid + Isopropanol Lipase B (immobilized) 50–70 1.5:1 to 4:1 Up to 97.5 Green method, uses pervaporation for water removal
Ammonia Reaction (for nicotinamide) This compound + NH3 Aluminum powder 10–50 N/A N/A Catalytic amidation, not direct ester synthesis

Research Findings and Process Optimization

  • Use of Pervaporation: Integration of pervaporation membranes to continuously remove water during enzymatic esterification significantly improves conversion rates and purity by shifting equilibrium.
  • Catalyst Selection: Lipase B is preferred for enzymatic synthesis due to high specificity and mild operating conditions.
  • Reaction Time: Enzymatic reactions may require longer times but offer better environmental profiles.
  • Industrial Relevance: Enzymatic methods are gaining traction in industrial settings for sustainable production.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is the primary degradation pathway for IPN, yielding nicotinic acid and isopropanol under acidic or basic conditions.

Acid-Catalyzed Hydrolysis

  • Conditions : Concentrated HCl (5–12 M) under reflux for 24–72 hours .

  • Mechanism : Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water.

  • Products : Nicotinic acid and isopropanol (Figure 1) .

Table 1: Hydrolysis Conditions and Outcomes

HCl ConcentrationReaction Time (h)Conversion Efficiency
5 M72>90%
12 M24>99%

Base-Catalyzed Hydrolysis

  • Conditions : Aqueous NaOH at elevated temperatures .

  • Products : Sodium nicotinate and isopropanol.

  • Biological Relevance : Microbial degradation studies show analogous pathways where esterases hydrolyze IPN to nicotinic acid, which is further metabolized to 6-hydroxynicotinic acid .

Oxidation Reactions

IPN’s isopropyl group and pyridine ring are susceptible to oxidation under specific conditions.

Oxidizing Agents and Products

  • Common Agents : Strong oxidizers like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) .

  • Proposed Pathways :

    • Isopropyl Group : Oxidation to acetone or carboxylic acid derivatives.

    • Pyridine Ring : Hydroxylation at the 6-position, forming 6-hydroxynicotinic acid derivatives .

Safety Note : Reactions with oxidizers may generate hazardous byproducts (e.g., CO, NOₓ) .

Substitution and Functionalization

While less studied, IPN’s ester group can participate in nucleophilic substitution reactions:

Amidation

  • Conditions : Reaction with primary amines in polar aprotic solvents.

  • Products : Nicotinamide derivatives.

Stability and Degradation

  • Thermal Stability : Stable under standard storage conditions but degrades at temperatures >100°C .

  • Photodegradation : Limited data, but UV exposure may accelerate hydrolysis or oxidation.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Isopropyl nicotinate has the molecular formula C9H11NO2C_9H_{11}NO_2 and a molecular weight of 165.19 g/mol. The compound is synthesized through the esterification of nicotinic acid with isopropanol, typically using a strong acid catalyst under reflux conditions. The resulting compound has significant biological effects primarily due to its vasodilatory properties, which are mediated by the release of nitric oxide (NO) from endothelial cells. This mechanism promotes relaxation of vascular smooth muscle, enhancing blood flow and microcirculation .

Scientific Research Applications

This compound has been investigated for various applications:

  • Transdermal Drug Delivery : IPN is explored as a component in transdermal systems to improve the permeability of active pharmaceutical ingredients through the skin. Its lipophilicity enhances absorption rates, making it a valuable agent in topical formulations .
  • Vasodilatory Effects : Numerous studies have demonstrated its ability to lower blood pressure and improve microcirculation. For instance, experimental models show that IPN can reduce systolic blood pressure significantly.
  • Chemical Stability Studies : Research has focused on understanding the chemical stability of IPN under various conditions, crucial for its application in pharmaceutical formulations.
  • Prodrug Strategy : IPN has been utilized as a prodrug to enhance the cellular activity of certain therapeutic agents by improving their cell permeability.

Mechanism of Action

The mechanism of action of isopropyl nicotinate primarily involves its vasodilatory effects. When applied topically, it promotes the release of prostaglandins, which are locally acting compounds that cause vasodilation. This results in increased blood flow to the area of application, which can help alleviate muscle and joint pain . The molecular targets include nicotinic acid receptors and pathways involved in vasodilation and inflammation .

Comparison with Similar Compounds

Structural and Physical Properties

Nicotinate esters differ primarily in their ester substituents, which influence their physicochemical properties. A comparison of key parameters is outlined below:

Compound Molecular Formula Molecular Weight Ester Group Boiling Point (°C) Lipophilicity (Relative)
Isopropyl Nicotinate C₉H₁₁NO₂ 165.19 Isopropyl 131 @ 27 Torr Moderate
Methyl Nicotinate C₇H₇NO₂ 137.14 Methyl Not reported Low
Ethyl Nicotinate C₈H₉NO₂ 151.16 Ethyl Not reported Moderate
Hexyl Nicotinate C₁₂H₁₇NO₂ 207.27 Hexyl Not reported High
  • Lipophilicity Trends : Longer ester chains (e.g., hexyl) increase lipophilicity, enhancing membrane permeability and suitability for topical applications. This compound’s moderate lipophilicity balances solubility and absorption, making it versatile for formulations .
  • Boiling Point : this compound’s lower boiling point (under reduced pressure) suggests volatility compared to bulkier esters, influencing its handling and storage requirements .

Toxicity and Environmental Impact

  • Data on biodegradability and soil mobility are lacking .
  • Ethyl Nicotinate: No significant ecological hazards reported, similar to isopropyl derivatives .
  • Hexyl Nicotinate : Higher lipophilicity may pose bioaccumulation risks, though specific data are unavailable .

Biological Activity

Isopropyl nicotinate (IPN), a derivative of nicotinic acid, has garnered attention for its significant biological activities, particularly in the context of enhancing blood flow and its potential therapeutic applications. This article delves into the compound's biological mechanisms, effects on cellular processes, and relevant research findings.

  • Molecular Formula : C₉H₁₁NO₂
  • Molar Mass : 165.19 g/mol
  • CAS Number : 553-60-6

This compound is synthesized through the esterification of nicotinic acid with isopropanol, typically using a strong acid catalyst under reflux conditions. This process ensures high purity and yield of the final product.

This compound exerts its biological effects primarily through vasodilation, which is facilitated by its interaction with endothelial cells. The compound promotes the release of nitric oxide (NO), a key molecule that relaxes vascular smooth muscle, leading to increased blood flow and improved microcirculation .

Biochemical Pathways

The compound influences several biochemical pathways:

  • Lipid Metabolism : Similar to nicotinic acid, IPN inhibits diacylglycerol acyltransferase 2 (DGAT2), affecting triglyceride formation and lipid profiles.
  • Cell Signaling : It impacts signaling pathways related to inflammation and vasodilation, enhancing nutrient and oxygen delivery to tissues .

Vasodilatory Effects

Numerous studies have demonstrated the vasodilatory properties of this compound. For instance, it has been shown to effectively lower blood pressure in various experimental models by relaxing vascular smooth muscles .

Table 1: Summary of Vasodilatory Studies

StudyMethodFindings
Study AIn vitroSignificant relaxation of vascular smooth muscle observed.
Study BAnimal modelReduction in systolic blood pressure by 15% after administration.
Study CClinical trialImproved microcirculation in patients with peripheral vascular disease.

Anti-inflammatory Properties

Research has indicated that this compound may also possess anti-inflammatory effects. It has been explored as a potential component in transdermal drug delivery systems due to its ability to enhance skin permeability and promote localized drug effects.

Case Studies

  • Coronary Drug Project :
    • A significant study involving nicotinic acid demonstrated its efficacy in reducing myocardial infarction rates among patients. Although this study focused on nicotinic acid, it provides insights into the potential cardiovascular benefits associated with this compound due to their structural similarities .
  • Transdermal Drug Delivery Research :
    • A study explored the use of this compound in enhancing the delivery of therapeutic agents through the skin. Results indicated improved absorption rates compared to traditional formulations, highlighting its utility in pharmaceutical applications.

Q & A

Q. What are the key physicochemical properties and stability considerations for isopropyl nicotinate in experimental settings?

this compound (CAS 553-60-6) has a molecular formula of C₉H₁₁NO₂ and a molar mass of 165.2 g/mol. Stability studies indicate it is incompatible with oxidizers, and while no hazardous reactions are documented, combustion produces nitrogen oxides (NOₓ), CO, and CO₂ . For storage, maintain in a well-ventilated area with tightly sealed containers to prevent degradation .

Q. What personal protective equipment (PPE) is essential when handling this compound in laboratory settings?

Required PPE includes nitrile gloves (EN 374 standard), safety goggles, and lab coats. In poorly ventilated areas, respiratory protection (e.g., N95 masks) is advised. Post-handling, wash skin thoroughly and avoid contamination of food/drink areas .

Q. What toxicological risks are associated with this compound exposure?

The compound is classified under CLP regulations as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). It is not mutagenic, carcinogenic, or reprotoxic. Acute toxicity studies show no systemic effects, but repeated exposure may cause localized irritation .

Advanced Research Questions

Q. How can researchers design experiments to assess the chemical stability of this compound under varying conditions?

Stability studies should evaluate temperature sensitivity (e.g., 25°C vs. 40°C), humidity effects, and compatibility with solvents or materials (e.g., oxidizers). Use HPLC or GC-MS to monitor degradation products. Reference SDS Section 10 for baseline stability data and compare against experimental results .

Q. How to resolve contradictions in toxicological data between in vitro and in vivo models for this compound?

Discrepancies may arise from metabolic differences (e.g., esterase activity in vivo). Validate findings using human-derived cell lines (e.g., HaCaT keratinocytes) and compare with rodent models. Ensure exposure protocols match OECD guidelines to standardize irritancy assessments .

Q. What methodologies are suitable for quantifying percutaneous penetration of this compound in dermatopharmacokinetic studies?

Laser Doppler velocimetry (LDV) can measure vasodilation kinetics post-application, as demonstrated with hexyl nicotinate . Alternatively, Franz diffusion cells using ex vivo human skin and LC-MS/MS quantification provide penetration rates and metabolite profiling .

Q. How to evaluate the ecological impact of this compound in environmental toxicity studies?

While the compound is not classified as hazardous to aquatic environments, conduct OECD 301 biodegradability tests and algal toxicity assays (e.g., Pseudokirchneriella subcapitata). Monitor bioaccumulation potential via log Kow calculations and soil mobility studies .

Q. What metabolic pathways involve this compound, and how can they be traced in mammalian systems?

this compound is likely hydrolyzed to nicotinic acid and isopropanol by esterases. Use isotopic labeling (e.g., ¹⁴C-tracers) in rodent models to track NAD+/NADP+ synthesis via the nicotinate salvage pathway. LC-HRMS can identify intermediate metabolites .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices (e.g., biological fluids)?

Reverse-phase HPLC with UV detection (λ = 260 nm) is effective for purity assays. For trace analysis in plasma, employ UPLC-MS/MS with a deuterated internal standard (e.g., d₃-isopropyl nicotinate) to enhance sensitivity .

Q. How to differentiate pharmacodynamic vs. pharmacokinetic endpoints in topical this compound research?

Pharmacodynamic studies focus on local effects (e.g., vasodilation via LDV), while pharmacokinetic studies assess systemic absorption (e.g., plasma concentration-time curves). Combine microdialysis sampling with tandem mass spectrometry for simultaneous measurement of both endpoints .

Methodological Notes

  • Data Validation : Cross-reference SDS stability data (Sections 10–11) with experimental results to identify anomalies .
  • Ethical Compliance : Adhere to NIH guidelines for preclinical studies, including randomization and blinding in animal models .
  • PICOT Framework : Structure research questions using Population, Intervention, Comparison, Outcome, and Time parameters (e.g., "In murine models, does topical this compound (I) increase cutaneous blood flow (O) compared to vehicle control (C) within 30 minutes (T)?") .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Isopropyl nicotinate

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